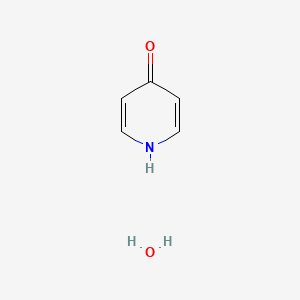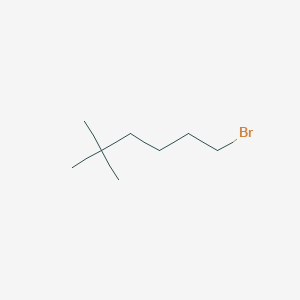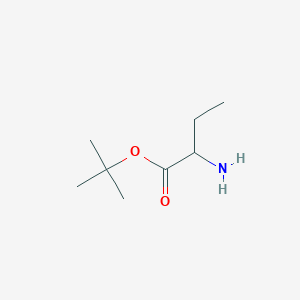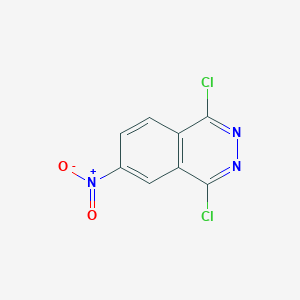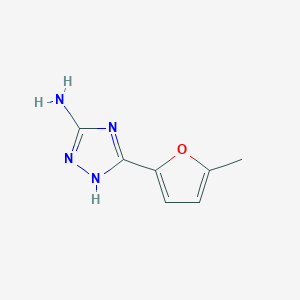
5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
The compound “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” were not found, there are related studies on the synthesis of similar compounds. For instance, cobalt nanoparticles have been used to catalyze the reductive amination, hydrogenation, and hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to produce furan-based primary, secondary, and tertiary amines .Applications De Recherche Scientifique
Metal-Catalyzed Reactions and Ligand Design
MFA can serve as a ligand in metal-catalyzed reactions. Ligands play a crucial role in coordinating with metal ions during catalysis. Researchers have explored MFA’s potential as a ligand due to its unique structure and functional groups . By fine-tuning its properties, scientists can design ligands that enhance reaction rates, selectivity, and efficiency.
Trace Analysis and Separation Techniques
MFA’s moderate solubility in water and solubility in organic solvents (such as ethanol, methanol, and chloroform) make it suitable for trace analysis and separation methods. Researchers can use MFA as a probe or marker to detect and quantify trace amounts of other compounds in complex mixtures. Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can aid in its characterization.
Functionalization and Derivatives
Chemists can modify MFA by introducing functional groups at specific positions. These derivatives may exhibit enhanced properties or reactivity. For instance, boronic acid derivatives of furans (like 5-methylfuran-2-boronic acid pinacol ester) have been used in Suzuki-Miyaura cross-coupling reactions, which are valuable in organic synthesis . Investigating MFA derivatives opens up new avenues for applications.
Mécanisme D'action
Target of Action
The primary target of the compound “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” is the Genome polyprotein of the Hepatitis C virus genotype 1b . This protein plays a crucial role in the replication of the Hepatitis C virus.
Biochemical Pathways
The compound is involved in the biochemical pathway related to the replication of the Hepatitis C virus. By interacting with the Genome polyprotein, it potentially disrupts this pathway, leading to a decrease in viral replication .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibitory effect on the replication of the Hepatitis C virus. By disrupting the function of the Genome polyprotein, the compound may reduce the ability of the virus to replicate, thereby reducing viral load .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other compounds or medications could potentially interact with the compound, affecting its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability and action.
: DrugBank
Propriétés
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-2-3-5(12-4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUCUWLVCIGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475789 | |
| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
161793-06-2 | |
| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



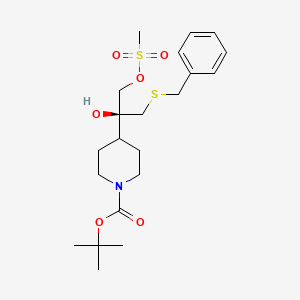

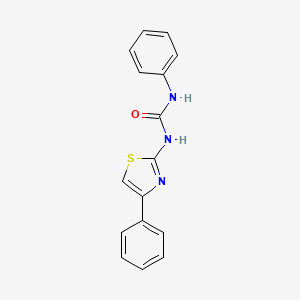
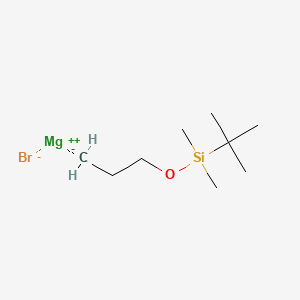

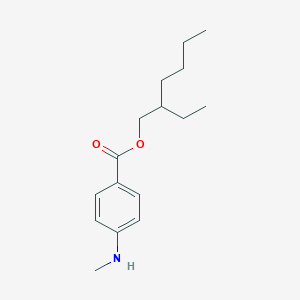
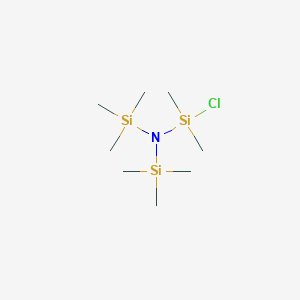


![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)
